molecular formula C20H18Cl2N2O2 B14876978 Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

Cat. No.: B14876978
M. Wt: 389.3 g/mol
InChI Key: NYPCPXFBKKIFHA-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is a synthetic organic compound with the molecular formula C19H16Cl2N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzyl chloride with ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 1-(2,5-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-3-26-20(25)19-11-18(14-6-4-13(2)5-7-14)23-24(19)12-15-10-16(21)8-9-17(15)22/h4-11H,3,12H2,1-2H3

InChI Key

NYPCPXFBKKIFHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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